molecular formula C8H7Br3 B14606910 1,2-Dibromo-4-(2-bromoethyl)benzene CAS No. 59216-16-9

1,2-Dibromo-4-(2-bromoethyl)benzene

Cat. No.: B14606910
CAS No.: 59216-16-9
M. Wt: 342.85 g/mol
InChI Key: RRJKXLYAUNMVET-UHFFFAOYSA-N
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Description

1,2-Dibromo-4-(2-bromoethyl)benzene: is an organic compound that belongs to the class of brominated aromatic hydrocarbons It is characterized by the presence of two bromine atoms attached to the benzene ring at positions 1 and 2, and an additional bromine atom attached to an ethyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4-(2-bromoethyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the bromination of 1,2-dibromo-4-ethylbenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like carbon tetrachloride or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient bromination. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-4-(2-bromoethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide, ammonia, or thiourea in solvents such as ethanol or water.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction Reactions: Reagents like zinc dust or sodium borohydride in solvents like ethanol or methanol.

Major Products:

  • Substituted benzene derivatives
  • Brominated benzoic acids
  • Debrominated benzene derivatives

Mechanism of Action

The mechanism of action of 1,2-dibromo-4-(2-bromoethyl)benzene involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential modifications in their structure and function. This can result in changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison: 1,2-Dibromo-4-(2-bromoethyl)benzene is unique due to the presence of an additional bromine atom on the ethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

59216-16-9

Molecular Formula

C8H7Br3

Molecular Weight

342.85 g/mol

IUPAC Name

1,2-dibromo-4-(2-bromoethyl)benzene

InChI

InChI=1S/C8H7Br3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2

InChI Key

RRJKXLYAUNMVET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCBr)Br)Br

Origin of Product

United States

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